Fosazepam

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

氟西泮是一种苯二氮卓类衍生物,以其镇静和抗焦虑作用而闻名。 它是一种水溶性的地西泮衍生物,通过用二甲基磷酰基取代以提高其在水中的溶解度 . 氟西泮对睡眠的影响与其他苯二氮卓类药物相似,导致睡眠时间延长,但可能通过抑制深度睡眠并增加浅睡眠来降低睡眠质量 .

准备方法

氟西泮是通过修饰地西泮的化学结构合成的。 该过程包括将二甲基磷酰基取代到地西泮分子中 . 氟西泮的具体合成路线和反应条件在公开文献中没有详细描述,但通常遵循涉及苯二氮卓类衍生物的有机合成原理。

化学反应分析

氟西泮会发生几种类型的化学反应,包括:

氧化: 氟西泮可以氧化形成其代谢产物,例如 3-羟基氟西泮和去甲基地西泮.

还原: 氟西泮的还原反应不太常见,但可以在特定条件下发生。

这些反应中常用的试剂包括高锰酸钾等氧化剂和氢化锂铝等还原剂。 这些反应形成的主要产物是氟西泮的代谢产物,包括 3-羟基氟西泮和去甲基地西泮 .

科学研究应用

Scientific Research Applications

Fosazepam serves as a valuable compound in several research domains:

- Chemistry : It is utilized as a model compound to investigate the synthesis and reactions of benzodiazepine derivatives. Researchers explore its chemical properties to understand better the structure-activity relationship within this class of compounds.

- Biology : The compound is studied for its effects on sleep patterns and its interaction with gamma-aminobutyric acid receptors (GABA receptors). These studies help elucidate the mechanisms by which benzodiazepines exert their anxiolytic and sedative effects.

- Medicine : this compound is analyzed for its potential use as a sedative and anxiolytic agent. Clinical trials have assessed its efficacy in improving sleep quality and reducing anxiety symptoms compared to other benzodiazepines .

- Pharmacokinetics : The pharmacokinetic profile of this compound, including its metabolism into active metabolites like nordiazepam, is a focus of research. Understanding its long half-life and the implications for prolonged sedation is critical for clinical applications .

Clinical Applications

This compound has been evaluated in various clinical settings, particularly concerning sleep disorders and anxiety management:

- Sleep Studies : Clinical trials have demonstrated that this compound can increase sleep duration while reducing awakenings during the night. However, it may also lead to a decrease in deep sleep stages (slow-wave sleep), resulting in impaired sleep quality .

- Comparison with Other Benzodiazepines : In head-to-head studies with diazepam and nitrazepam, this compound showed similar effects on sleep architecture but with milder side effects, such as less morning drowsiness and hangover effects .

Table 1: Comparative Effects of this compound and Other Benzodiazepines

| Drug | Dose | Sleep Duration | Deep Sleep Impact | Morning Drowsiness |

|---|---|---|---|---|

| This compound | 100 mg | Increased | Decreased | Less pronounced |

| Diazepam | 10 mg | Increased | Moderate | Moderate |

| Nitrazepam | 10 mg | Increased | Decreased | Pronounced |

Case Studies

Several case studies highlight the practical applications of this compound:

- Case Study 1 : A study involving healthy volunteers assessed the impact of this compound on nocturnal sleep patterns. Results indicated that while total sleep time increased, there was a significant reduction in deep sleep stages during both administration and withdrawal phases. Participants reported improved subjective sleep quality compared to nitrazepam .

- Case Study 2 : In a controlled clinical trial comparing this compound with diazepam, subjects reported enhanced well-being during the day following this compound ingestion, suggesting carryover effects that may benefit patients with anxiety disorders .

作用机制

氟西泮通过增强脑中γ-氨基丁酸受体的活性来发挥作用。这些受体是抑制性神经递质,可降低神经元兴奋性。 氟西泮与γ-氨基丁酸受体上的特定位点结合,增加受体对γ-氨基丁酸的亲和力,增强其抑制性作用 . 这会导致镇静和抗焦虑作用,以及睡眠模式的变化 .

相似化合物的比较

氟西泮与地西泮、硝西泮和劳拉西泮等其他苯二氮卓类药物相似。 它具有一些独特的性质:

生物活性

Fosazepam, a water-soluble derivative of diazepam, belongs to the benzodiazepine class of drugs, which are primarily utilized for their anxiolytic and sedative-hypnotic properties. This compound has garnered attention for its pharmacological profile, mechanisms of action, and clinical applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Pharmacological Profile

This compound exhibits a range of biological activities primarily through its interaction with the central nervous system (CNS). It acts as an agonist at the gamma-aminobutyric acid (GABA) receptor sites, enhancing the effects of GABA, the primary inhibitory neurotransmitter in the brain. This interaction leads to increased chloride ion influx into neurons, resulting in hyperpolarization and decreased neuronal excitability .

- GABA Receptor Modulation : Fosazepam enhances GABA's binding affinity to its receptor, facilitating an increased inhibitory effect on neuronal activity.

- Sedative Effects : Clinical studies indicate that this compound significantly reduces sleep onset latency and increases total sleep time compared to placebo .

- Anxiolytic Properties : Similar to diazepam, fosazepam exhibits anxiolytic effects, making it effective in treating anxiety disorders.

Comparative Efficacy with Diazepam

This compound's efficacy has been compared with diazepam in various studies. A notable study assessed the effects of both drugs on sleep patterns using electroencephalography (EEG) and subjective assessments. The results indicated that this compound not only improved sleep quality but also had prolonged effects on sleep parameters compared to diazepam .

| Parameter | This compound (60 mg) | Diazepam (10 mg) |

|---|---|---|

| Sleep Onset Latency | Reduced | Reduced |

| Total Sleep Time | Increased | Increased |

| Stage 1 Sleep Duration | Reduced | Not significantly affected |

| Stage 2 Sleep Duration | Increased | Not significantly affected |

| Subjective Well-being | Improved | Improved |

Case Studies and Clinical Findings

- Sleep Quality Improvement : In a controlled trial involving healthy adults, fosazepam was shown to enhance sleep quality with fewer hangover effects compared to other benzodiazepines. Participants reported better overall well-being the day after administration .

- Long-term Use and Cognitive Effects : A retrospective analysis explored the long-term cognitive effects associated with benzodiazepine use, including fosazepam. While short-term use was associated with improved sleep and reduced anxiety, concerns were raised regarding potential cognitive decline with prolonged use .

- Adverse Events Monitoring : A pharmacovigilance study highlighted that while this compound is generally well-tolerated, monitoring for adverse events is crucial. Reports indicated a lower incidence of severe adverse effects compared to traditional benzodiazepines like diazepam .

属性

CAS 编号 |

35322-07-7 |

|---|---|

分子式 |

C18H18ClN2O2P |

分子量 |

360.8 g/mol |

IUPAC 名称 |

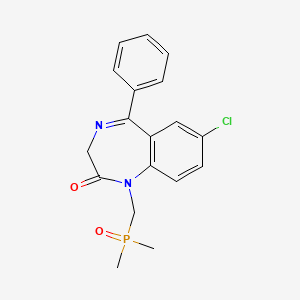

7-chloro-1-(dimethylphosphorylmethyl)-5-phenyl-3H-1,4-benzodiazepin-2-one |

InChI |

InChI=1S/C18H18ClN2O2P/c1-24(2,23)12-21-16-9-8-14(19)10-15(16)18(20-11-17(21)22)13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3 |

InChI 键 |

JMYCGCXYZZHWMO-UHFFFAOYSA-N |

SMILES |

CP(=O)(C)CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |

规范 SMILES |

CP(=O)(C)CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |

Key on ui other cas no. |

35322-07-7 |

同义词 |

fosazepam |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。